molecular formula C14H14N2O4S B2479183 Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate CAS No. 392248-54-3

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate

Cat. No.: B2479183
CAS No.: 392248-54-3
M. Wt: 306.34
InChI Key: MFBYHISZJXVBKA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a synthetic thiazole derivative intended for research and development purposes exclusively. This compound features the 1,3-thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological significance and presence in various pharmacologically active molecules . The molecular structure incorporates an ethyl carboxylate ester and a phenoxyacetamido side chain, functional groups that contribute to its potential as a key intermediate in the design of novel bioactive compounds. Researchers can utilize this chemical building block in structure-activity relationship (SAR) studies, particularly in projects targeting enzyme inhibition and receptor modulation. Thiazole derivatives have demonstrated considerable research value across multiple therapeutic areas, serving as core templates in the development of anticancer agents, antibacterial compounds, and antiviral candidates . Some closely related ethyl 2-acetamidothiazole-4-carboxylate analogues have been utilized as synthetic intermediates in the development of non-nucleotide antagonists for G-protein-coupled receptors (GPCRs) like the P2Y2R, which is a potential therapeutic target in conditions such as cancer metastasis and idiopathic pulmonary fibrosis . Other structurally similar thiazole carboxylates have shown promise as potent inducers of transcription factors like Oct3/4, which plays a master regulatory role in pluripotent stem cells . Furthermore, such derivatives have been investigated as inhibitors of specific enzymatic targets, including phospholipase A2 (PLA2) from snake venom and topoisomerase II (Topo II) in anticancer research . The presence of both hydrogen bond donor and acceptor sites within its molecular architecture enables potential interactions with biological targets, while the ester functionality provides a handle for further chemical modification. This product is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 2-[(2-phenoxyacetyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-19-13(18)11-9-21-14(15-11)16-12(17)8-20-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBYHISZJXVBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with phen

Biological Activity

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, structural characteristics, and biological activity, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps, including the formation of the thiazole ring and the introduction of the phenoxyacetamido group. The compound can be synthesized from ethyl 2-aminothiazole-4-carboxylate through various chemical reactions, which often include acylation and esterification processes.

Key Structural Data:

  • Molecular Formula: C13_{13}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight: 278.33 g/mol
  • Functional Groups: Thiazole ring, phenoxy group, amide linkage

Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated notable antimicrobial activity against various strains of bacteria and fungi. Research indicates that these compounds can inhibit the growth of pathogens through mechanisms that may involve interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro, particularly against certain cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study conducted on various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited a dose-dependent inhibition of cell growth. The results indicated that at concentrations above 10 µM, significant cytotoxic effects were observed.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12
MCF-715
A54920

The mechanism by which this compound exerts its biological activity is believed to involve the inhibition of specific enzymes or receptors that are crucial for cellular metabolism and proliferation. Molecular docking studies suggest interactions with key targets involved in cancer progression and microbial resistance.

Scientific Research Applications

Antitumor Activity

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate and its analogs have been investigated for their antitumor properties. A study highlighted the synthesis of several thiazole derivatives, which were tested against a panel of human tumor cell lines by the National Cancer Institute. Notably, one derivative exhibited remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, demonstrating significant potential for further development in cancer therapy .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineGI50 Value (µM)
This compoundRPMI-8226 (Leukemia)0.08
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateBroad Spectrum (NCI)38.3

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research involving derivatives of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate demonstrated promising results against various bacterial strains, including Bacillus subtilis and Aspergillus niger. The derivatives showed minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylateBacillus subtilisVaries
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylateAspergillus nigerVaries

Influence on Gene Expression

Recent studies have explored the role of this compound in regulating gene expression, particularly focusing on the octamer-binding transcription factor 4 (Oct3/4), which is crucial for maintaining pluripotency in stem cells. Compounds derived from this structure have shown efficacy in enhancing Oct3/4 expression, thus contributing to advancements in regenerative medicine and stem cell research .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that optimize yield and purity. Understanding the structure-activity relationship is crucial for developing more potent analogs. Modifications to the thiazole core or substituents on the phenoxy group can significantly influence biological activity .

Table 3: Structure-Activity Relationships of Thiazole Derivatives

ModificationBiological Activity
Substitution on thiazole coreEnhanced antitumor activity
Variation in phenoxy groupAltered antimicrobial properties

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 2: Physicochemical Properties
Compound Molecular Formula Key Physicochemical Data
Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate C₁₄H₁₄N₂O₄S Predicted LogP: ~2.1 (moderate lipophilicity) .
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetamido derivatives (5a, 5b) C₁₆H₁₃N₃O₅S (5a) 5a: High solubility due to polar dioxoisoindolinyl group.
Ethyl 5-methyl-2-[imidazolyl-thioacetamido]thiazole-4-carboxylate (3f) C₁₁H₁₄N₆O₃S₂ Elemental Analysis: C 38.56%, H 4.11%, N 24.57%, S 18.74%.

Mechanistic Insights

  • β-Catenin Inhibition : Compounds 5a and 5b () directly target β-catenin, a key protein in colorectal cancer progression. Molecular docking studies reveal hydrogen bonding with residues Ser45 and Lys435, critical for Wnt signaling .
  • ADMET Profiles : Analogs with dioxoisoindolinyl groups (5a, 5b) show favorable ADMET properties, including moderate plasma protein binding and blood-brain barrier permeability .

Impact of Substituents on Activity

  • Electron-Withdrawing Groups : The trifluoromethyl group in ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate () enhances metabolic stability but reduces solubility.
  • Bulky Substituents : The phenylpropanamido group in 5b decreases potency compared to 5a, highlighting steric hindrance effects .
  • Amino Acid Moieties: Branched chains (e.g., tert-butoxycarbonyl in ) improve target specificity but complicate synthesis .

Q & A

Q. Key Optimization Strategies :

  • Use catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Monitor reaction progress via TLC or HPLC.

Basic: How can spectroscopic techniques (NMR, HRMS) be employed to characterize the compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and phenoxyacetamido group (δ 1.2–1.4 ppm for ethyl ester protons; δ 4.0–4.5 ppm for methylene groups) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). For example, a related compound (Ethyl 5-methyl-2-[2-((1-methyl-1H-imidazol-2-yl)thio)acetamido]thiazole-4-carboxylate) showed HRMS m/z 343.0642 .
  • FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹).

Basic: What in vitro models are suitable for evaluating its antimicrobial activity?

Methodological Answer:

  • Antibacterial Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Antifungal Assays : Employ disc diffusion methods against C. albicans or A. niger.
  • Controls : Include positive controls (e.g., ampicillin) and solvent controls (DMSO).

Example : Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate derivatives showed MIC values of 8–32 µg/mL against bacterial strains .

Advanced: How do structural modifications influence its anticancer efficacy?

Methodological Answer:

  • Substituent Effects :
    • Phenoxy Group : Electron-withdrawing groups (e.g., -NO₂) enhance apoptosis via caspase-3 activation .
    • Thiazole Modifications : Methyl or trifluoromethyl groups at position 4 improve cytotoxicity (e.g., IC₅₀ < 10 µM against leukemia cell lines) .
  • SAR Studies : Synthesize analogs (e.g., ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate) and compare activity via MTT assays .

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